Cas no 1369480-95-4 (3-2-chloro-5-(trifluoromethyl)phenylprop-2-enal)

3-2-chloro-5-(trifluoromethyl)phenylprop-2-enal 化学的及び物理的性質
名前と識別子
-
- 3-2-chloro-5-(trifluoromethyl)phenylprop-2-enal
- EN300-1930351
- 3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enal
- SCHEMBL1403397
- 1369480-95-4
-
- インチ: 1S/C10H6ClF3O/c11-9-4-3-8(10(12,13)14)6-7(9)2-1-5-15/h1-6H/b2-1+
- InChIKey: MXTVNOGPACJIBH-OWOJBTEDSA-N
- ほほえんだ: ClC1C=CC(C(F)(F)F)=CC=1/C=C/C=O
計算された属性
- せいみつぶんしりょう: 234.0059270g/mol
- どういたいしつりょう: 234.0059270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
3-2-chloro-5-(trifluoromethyl)phenylprop-2-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1930351-0.5g |
3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enal |
1369480-95-4 | 0.5g |
$754.0 | 2023-09-17 | ||
Enamine | EN300-1930351-2.5g |
3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enal |
1369480-95-4 | 2.5g |
$1539.0 | 2023-09-17 | ||
Enamine | EN300-1930351-0.25g |
3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enal |
1369480-95-4 | 0.25g |
$723.0 | 2023-09-17 | ||
Enamine | EN300-1930351-5g |
3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enal |
1369480-95-4 | 5g |
$2277.0 | 2023-09-17 | ||
Enamine | EN300-1930351-0.05g |
3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enal |
1369480-95-4 | 0.05g |
$660.0 | 2023-09-17 | ||
Enamine | EN300-1930351-1.0g |
3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enal |
1369480-95-4 | 1g |
$785.0 | 2023-06-02 | ||
Enamine | EN300-1930351-1g |
3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enal |
1369480-95-4 | 1g |
$785.0 | 2023-09-17 | ||
Enamine | EN300-1930351-10g |
3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enal |
1369480-95-4 | 10g |
$3376.0 | 2023-09-17 | ||
Enamine | EN300-1930351-5.0g |
3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enal |
1369480-95-4 | 5g |
$2277.0 | 2023-06-02 | ||
Enamine | EN300-1930351-10.0g |
3-[2-chloro-5-(trifluoromethyl)phenyl]prop-2-enal |
1369480-95-4 | 10g |
$3376.0 | 2023-06-02 |
3-2-chloro-5-(trifluoromethyl)phenylprop-2-enal 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
3-2-chloro-5-(trifluoromethyl)phenylprop-2-enalに関する追加情報
3-2-Chloro-5-(Trifluoromethyl)Phenylprop-2-enal: A Comprehensive Overview
3-2-Chloro-5-(Trifluoromethyl)Phenylprop-2-enal (CAS No. 1369480-95-4) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure featuring a chlorinated aromatic ring and a trifluoromethyl group, exhibits intriguing properties that make it a valuable molecule for various applications. Recent advancements in synthetic methodologies and its biological evaluations have further highlighted its potential in drug discovery and material science.
The molecular structure of 3-2-Chloro-5-(Trifluoromethyl)Phenylprop-2-enal is notable for its conjugated enal system, which plays a crucial role in its reactivity and stability. The presence of the trifluoromethyl group introduces electron-withdrawing effects, enhancing the electrophilic character of the alpha,beta-unsaturated aldehyde moiety. This feature makes the compound highly reactive towards nucleophilic additions, a property that has been extensively exploited in organic synthesis. Recent studies have demonstrated its utility as an intermediate in the synthesis of complex natural products and bioactive molecules.
One of the most promising applications of 3-2-Chloro-5-(Trifluoromethyl)Phenylprop-2-enal lies in its potential as a lead compound in drug discovery. Researchers have investigated its ability to modulate key biological targets, such as protein kinases and enzymes involved in metabolic pathways. For instance, a study published in 2023 revealed that this compound exhibits selective inhibition against certain oncogenic kinases, suggesting its potential as an anticancer agent. The chlorinated aromatic ring contributes to its lipophilicity, enhancing its ability to cross cellular membranes and interact with intracellular targets.
In addition to its pharmacological applications, 3-2-Chloro-5-(Trifluoromethyl)Phenylprop-2-enal has shown promise in materials science. Its rigid aromatic structure and electron-withdrawing groups make it an attractive candidate for use in the development of advanced materials, such as organic semiconductors and optoelectronic devices. Recent research has explored its ability to form self-assembled monolayers and its potential as a building block for supramolecular architectures.
The synthesis of 3-2-Chloro-5-(Trifluoromethyl)Phenylprop-2-enal involves a multi-step process that typically begins with the preparation of the corresponding chlorinated aromatic aldehyde. Modern synthetic strategies have focused on optimizing reaction conditions to improve yield and purity, often employing catalytic methods or microwave-assisted synthesis. These advancements have made the compound more accessible for large-scale production and further research.
From an environmental standpoint, the stability and biodegradation of 3-2-Chloro-5-(Trifluoromethyl)Phenylprop-2-enal are critical considerations. Studies have shown that under aerobic conditions, the compound undergoes gradual degradation via oxidative pathways, with the trifluoromethyl group playing a significant role in influencing the rate of decomposition. Understanding these processes is essential for assessing its environmental impact and ensuring sustainable practices in its production and use.
In conclusion, 3-2-Chloro-5-(Trifluoromethyl)Phenylprop-2-enal (CAS No. 1369480
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